Cas no 1552271-08-5 (5-amino-2-cyclopropylbenzonitrile)

5-Amino-2-cyclopropylbenzonitrile is a versatile aromatic nitrile compound featuring a cyclopropyl substituent and an amino functional group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both electron-donating (amino) and electron-withdrawing (cyano) groups enhances its reactivity, enabling selective functionalization. The cyclopropyl ring contributes to steric and electronic effects, influencing molecular conformation and binding interactions. This compound is commonly utilized in cross-coupling reactions, heterocycle formation, and as a precursor for bioactive molecules. High purity grades are available to ensure consistent performance in research and industrial applications.
5-amino-2-cyclopropylbenzonitrile structure
1552271-08-5 structure
Product name:5-amino-2-cyclopropylbenzonitrile
CAS No:1552271-08-5
MF:C10H10N2
MW:158.199801921844
MDL:MFCD30724090
CID:4605632
PubChem ID:86721323

5-amino-2-cyclopropylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-amino-2-cyclopropylbenzonitrile
    • MDL: MFCD30724090
    • Inchi: 1S/C10H10N2/c11-6-8-5-9(12)3-4-10(8)7-1-2-7/h3-5,7H,1-2,12H2
    • InChI Key: XOIMOZPMJXGJSN-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC(N)=CC=C1C1CC1

5-amino-2-cyclopropylbenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-345404-10.0g
5-amino-2-cyclopropylbenzonitrile
1552271-08-5 91.0%
10.0g
$4052.0 2025-03-18
Enamine
EN300-345404-0.1g
5-amino-2-cyclopropylbenzonitrile
1552271-08-5 91.0%
0.1g
$326.0 2025-03-18
Aaron
AR01BSQ7-250mg
5-amino-2-cyclopropylbenzonitrile
1552271-08-5 91%
250mg
$666.00 2025-02-09
Aaron
AR01BSQ7-2.5g
5-amino-2-cyclopropylbenzonitrile
1552271-08-5 91%
2.5g
$2566.00 2025-02-09
A2B Chem LLC
AW28963-5g
5-amino-2-cyclopropylbenzonitrile
1552271-08-5 91%
5g
$2911.00 2024-04-20
A2B Chem LLC
AW28963-10g
5-amino-2-cyclopropylbenzonitrile
1552271-08-5 91%
10g
$4301.00 2024-04-20
A2B Chem LLC
AW28963-1g
5-amino-2-cyclopropylbenzonitrile
1552271-08-5 91%
1g
$1028.00 2024-04-20
Enamine
EN300-345404-5g
5-amino-2-cyclopropylbenzonitrile
1552271-08-5 91%
5g
$2732.0 2023-09-03
Enamine
EN300-345404-0.25g
5-amino-2-cyclopropylbenzonitrile
1552271-08-5 91.0%
0.25g
$466.0 2025-03-18
Enamine
EN300-345404-1.0g
5-amino-2-cyclopropylbenzonitrile
1552271-08-5 91.0%
1.0g
$943.0 2025-03-18

Additional information on 5-amino-2-cyclopropylbenzonitrile

Introduction to 5-amino-2-cyclopropylbenzonitrile (CAS No. 1552271-08-5)

5-amino-2-cyclopropylbenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1552271-08-5, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring a benzonitrile core substituted with an amino group and a cyclopropyl moiety, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry.

The molecular structure of 5-amino-2-cyclopropylbenzonitrile consists of a benzene ring functionalized with a nitrile group at the 2-position and an amino group at the 5-position, further modified by a cyclopropyl group at the 2-position. This unique arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of both electron-withdrawing (nitrile) and electron-donating (amino) groups enhances its reactivity, facilitating further derivatization and functionalization.

In recent years, 5-amino-2-cyclopropylbenzonitrile has been explored as a key precursor in the synthesis of various pharmacologically relevant compounds. Its structural features are particularly appealing for developing molecules with potential therapeutic applications in areas such as oncology, inflammation, and neurology. The cyclopropyl group, known for its rigid three-membered ring structure, can influence the conformational flexibility of the resulting derivatives, thereby modulating their biological activity.

One of the most compelling aspects of 5-amino-2-cyclopropylbenzonitrile is its utility in generating heterocyclic compounds. By undergoing cyclization reactions or reacting with other heterocyclic precursors, this compound can serve as a building block for more complex scaffolds. For instance, it has been utilized in the synthesis of imidazoles, pyrazoles, and pyrimidines, which are central structures in many approved drugs. The versatility of 5-amino-2-cyclopropylbenzonitrile lies in its ability to participate in multiple types of chemical transformations, including nucleophilic aromatic substitution, condensation reactions, and metal-catalyzed coupling processes.

Recent advancements in synthetic methodologies have further highlighted the importance of 5-amino-2-cyclopropylbenzonitrile. Techniques such as transition-metal catalysis and flow chemistry have enabled more efficient and scalable production methods for this intermediate. These innovations have not only improved yields but also reduced the environmental impact of its synthesis. Additionally, computational chemistry approaches have been employed to predict optimal reaction conditions and predict the outcomes of novel synthetic pathways involving 5-amino-2-cyclopropylbenzonitrile.

The pharmacological potential of derivatives derived from 5-amino-2-cyclopropylbenzonitrile has been extensively studied. For example, researchers have investigated analogs of this compound as kinase inhibitors, which play a crucial role in cancer therapy. The combination of the nitrile and amino groups provides multiple sites for interaction with biological targets, allowing for fine-tuning of activity through structural modifications. Preclinical studies have demonstrated promising results in vitro and in vivo, suggesting that compounds based on 5-amino-2-cyclopropylbenzonitrile may offer therapeutic benefits in treating various diseases.

In addition to its applications in drug discovery, 5-amino-2-cyclopropylbenzonitrile has found utility in material science research. Its ability to form stable complexes with metals makes it a candidate for developing new catalysts or luminescent materials. The cyclopropyl group's interaction with metal centers can lead to unique electronic properties that are exploited in advanced materials design. This interdisciplinary approach underscores the broad relevance of 5-amino-2-cyclopropylbenzonitrile beyond traditional pharmaceutical applications.

The future prospects for 5-amino-2-cyclopropylbenzonitrile are promising, driven by ongoing research efforts aimed at uncovering new synthetic routes and expanding its biological applications. Collaborative initiatives between academia and industry are likely to accelerate the development of novel derivatives with enhanced efficacy and reduced side effects. As computational tools become more sophisticated, virtual screening methods will play an increasingly important role in identifying promising candidates for further experimental validation.

In conclusion,5-amino-2-cyclopropylbenzonitrile (CAS No. 1552271-08-5) represents a versatile intermediate with significant potential across multiple domains of chemical research and application. Its unique structural features enable diverse synthetic possibilities while offering opportunities for developing innovative bioactive molecules. As scientific understanding continues to evolve,5-amino-2-cyclopropylbenzonitrile is poised to remain a cornerstone in both academic research and industrial development.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd